molecular formula C17H15N3O2S B2451857 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941883-19-8

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2451857
CAS No.: 941883-19-8
M. Wt: 325.39
InChI Key: UGKBAXYAXZVZJS-UHFFFAOYSA-N
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Description

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 4-(methylthio)benzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced to a hydrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: HNO3, Br2

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydrazine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
  • **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-triazol-2-yl)acetamide

Uniqueness

This compound is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKBAXYAXZVZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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